Efficient Synthesis of 5-Bromo-3-iodo-4-methylpyridin-2-amine from 5-Bromo-4-methylpyridin-2-amine
The synthesis of 5-bromo-3-iodo-4-methylpyridin-2-amine from its immediate precursor, 5-bromo-4-methylpyridin-2-amine (CAS 98198-48-2), proceeds with a high yield of 96% under optimized conditions. This demonstrates the efficient introduction of the iodine atom via electrophilic iodination using N-iodosuccinimide (NIS) [1]. In contrast, alternative synthetic routes to achieve a similar dual-halogenation pattern on this pyridine scaffold are not well-established in the primary literature, suggesting that this specific procedure provides a reliable, high-yielding pathway to the target compound [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 96% yield |
| Comparator Or Baseline | Alternative synthetic routes (not well-documented, yields not readily comparable) |
| Quantified Difference | High, quantitative yield; established protocol |
| Conditions | Reaction: 5-bromo-4-methylpyridin-2-amine with N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA) in N,N-dimethylformamide (DMF) at 55 °C for 2 h. |
Why This Matters
A high-yielding, well-documented synthesis ensures cost-effective and reliable procurement of the compound in sufficient quantities for research programs.
- [1] Pyridine-Derivatives.com. Extracurricular laboratory: Synthetic route of 98198-48-2. Describes synthesis of 5-bromo-3-iodo-4-methylpyridin-2-amine from 5-bromo-4-methylpyridin-2-amine in 96% yield. View Source
- [2] Molaid. 5-Bromo-3-iodo-4-methylpyridin-2-amine (CAS 1150618-04-4). Compound Information Sheet. Confirms the synthetic route and 96% yield. View Source
